Wychimicin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H60ClNO11 |

|---|---|

Molecular Weight |

850.4 g/mol |

IUPAC Name |

5-chloro-N-[(2R,3S,4S,6R)-6-[[(1R,3S,6S,7E,9R,11E,16S,17R,18S,20S,21R,22S,23Z)-14-ethyl-17,18,23-trihydroxy-3,8,20,22-tetramethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]-2-hydroxy-3,6-dimethylbenzamide |

InChI |

InChI=1S/C47H60ClNO11/c1-9-27-18-29-38(23(4)17-33(51)41(29)53)46(8)30(27)11-10-12-34(22(3)15-28-14-13-21(2)20-47(28)43(55)37(42(46)54)45(57)60-47)59-35-19-32(50)39(26(7)58-35)49-44(56)36-25(6)31(48)16-24(5)40(36)52/h10-11,13-16,18,21,23,26,28-30,32-35,38-39,41,50-54H,9,12,17,19-20H2,1-8H3,(H,49,56)/b11-10+,22-15+,42-37-/t21-,23+,26-,28+,29+,30?,32+,33+,34-,35+,38-,39-,41-,46-,47-/m1/s1 |

InChI Key |

HHJJMAYDQLUZRZ-YNCOMUOBSA-N |

Isomeric SMILES |

CCC1=C[C@H]2[C@@H]([C@H](C[C@@H]([C@@H]2O)O)C)[C@]/3(C1/C=C/C[C@H](/C(=C/[C@@H]4C=C[C@H](C[C@]45C(=O)/C(=C3/O)/C(=O)O5)C)/C)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C(=CC(=C7C)Cl)C)O)O)C |

Canonical SMILES |

CCC1=CC2C(C(CC(C2O)O)C)C3(C1C=CCC(C(=CC4C=CC(CC45C(=O)C(=C3O)C(=O)O5)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C(=CC(=C7C)Cl)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Wychimicin A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wychimicin A is a recently discovered spirotetronate polyketide antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Isolated from the rare actinomycete Actinocrispum wychmicini MI503-AF4, this complex natural product presents a promising scaffold for the development of new antibacterial agents. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of this compound, based on currently available scientific literature. Detailed experimental methodologies for its isolation and antimicrobial evaluation are also presented, alongside a workflow for its characterization.

Chemical Structure and Stereochemistry

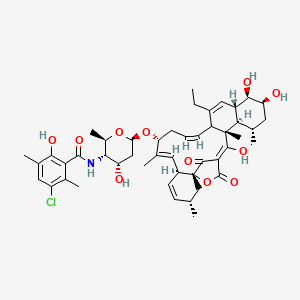

This compound belongs to the spirotetronate class of polyketides, characterized by a distinctive spirocyclic tetronic acid moiety. Its core structure is a 13-membered macrocyclic ring which incorporates a trans-decalin system. Attached to this macrocycle via an O-glycosidic linkage at C-17 is a β-D-xylo-hexopyranose sugar moiety.[1][2]

The molecular formula of this compound has been determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) to be C₄₇H₆₀ClNO₁₁.[1]

The absolute stereochemistry of the wychimicins was established through single-crystal X-ray diffraction analysis of the related compound, wychimicin D.[1] Due to the high degree of similarity in their spectroscopic data and physicochemical properties, the stereochemistry of this compound is inferred to be the same.[1] The stereochemistry of the spirocarbon (C-25) is R.[1][2]

Physicochemical Properties

The primary research article by Kimura et al. (2022) indicates that the physicochemical properties of the wychimicins are summarized in the supplementary information of their publication. However, this supplementary file is not readily accessible in the public domain. The table below is structured to accommodate this data once it becomes available.

| Property | Data for this compound |

| Molecular Formula | C₄₇H₆₀ClNO₁₁ |

| Molecular Weight | 862.4 g/mol |

| Appearance | Brown solid |

| UV λmax (Acidic Methanol) | 281-283 nm |

| UV λmax (Alkaline Methanol) | 317-327 nm |

| Optical Rotation | Data not available |

| Solubility | Data not available |

NMR Spectroscopic Data

Detailed ¹H and ¹³C NMR data for this compound are reported to be in the supplementary information of the primary publication by Kimura et al. (2022), which is not publicly available. The tables below are formatted to present this data.

Table 1.2.1: ¹H NMR Spectroscopic Data for this compound.

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|

| ... | ... | ... | ... |

Table 1.2.2: ¹³C NMR Spectroscopic Data for this compound.

| Position | Chemical Shift (δ) ppm |

|---|

| ... | ... |

Biological Activity

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including clinically important resistant strains.

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against a panel of bacteria were determined using the agar dilution method.[1] this compound exhibits potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, as well as Enterococcus faecalis and Enterococcus faecium, including vancomycin-resistant enterococci (VRE).[1]

Table 2.1.1: Minimum Inhibitory Concentrations (MIC) of this compound.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus FDA 209P | 0.125 |

| Staphylococcus aureus Smith | 0.125 |

| Staphylococcus aureus MRSA 83-1 | 0.25 |

| Staphylococcus aureus MRSA 83-2 | 0.25 |

| Staphylococcus aureus MRSA 83-4 (VRSA) | 0.5 |

| Enterococcus faecalis NCTC 8213 | 0.125 |

| Enterococcus faecium VRE 83-5 | 0.25 |

| Bacillus subtilis PCI 219 | 0.06 |

| Micrococcus luteus PCI 1001 | <0.015 |

| Escherichia coli NIHJ | >128 |

| Klebsiella pneumoniae PCI 602 | >128 |

| Pseudomonas aeruginosa IAM 1095 | >128 |

| Proteus vulgaris OX-19 | >128 |

| Shigella flexneri EW-10 | >128 |

Mechanism of Action

As of the latest available data, specific studies detailing the molecular mechanism of action of this compound have not been published. The broader class of spirotetronate polyketides is known to exhibit a range of biological activities, and some members, such as the abyssomicins, are known to target the para-aminobenzoic acid (pABA) biosynthesis pathway.[3] However, it is not yet confirmed if this compound shares this target. Further research is required to elucidate the precise biochemical pathways inhibited by this compound in MRSA.

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of this compound, based on the primary literature.

Fermentation and Isolation of this compound

-

Producing Organism: Actinocrispum wychmicini strain MI503-AF4.

-

Fermentation Medium: A liquid medium containing galactose, dextrin, Bacto Soytone, corn steep liquor, glycerol, (NH₄)₂SO₄, and CaCO₃.

-

Fermentation Conditions: A slant culture of the producing organism is inoculated into 500 mL baffled Erlenmeyer flasks containing 110 mL of the fermentation medium. The culture is incubated on a rotary shaker at 200 rpm and 30 °C for 7 days.

-

Extraction: The active compounds are extracted from the mycelial cakes using methanol and ethyl acetate, followed by an ethyl acetate extraction of the fermentation broth.

-

Purification: The combined organic extracts are subjected to a series of chromatographic purification steps:

-

Silica gel column chromatography.

-

Reversed-phase octadecylsilyl (ODS) silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Final purification is achieved by reversed-phase ODS silica gel High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula of this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (such as COSY, HSQC, and HMBC), are recorded to elucidate the planar structure and assign proton and carbon signals. The specific parameters for these experiments are not detailed in the available literature.

-

X-ray Crystallography: The absolute stereochemistry is determined by single-crystal X-ray diffraction analysis of a suitable crystalline derivative (in this case, Wychimicin D).

Antimicrobial Susceptibility Testing (Agar Dilution Method)

The following is a generalized protocol for the agar dilution method, as this was the cited technique for determining the MIC values of this compound.

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Preparation of Agar Plates: A series of twofold dilutions of the this compound stock solution are prepared. Each dilution is then mixed with molten Mueller-Hinton agar at 45-50 °C to achieve the final desired concentrations. The agar is poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Preparation of Bacterial Inoculum: The bacterial strains to be tested are grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions.

-

Incubation: The inoculated plates are incubated at 37 °C for 16-20 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the test organism.

Visualizations

Workflow for Isolation and Characterization of this compound

Since the specific signaling pathway for this compound's mechanism of action is currently unknown, the following diagram illustrates the general workflow for its discovery and characterization.

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a significant addition to the spirotetronate family of natural products. Its complex chemical architecture and potent anti-MRSA activity make it an attractive lead compound for further investigation in the field of antibiotic drug discovery. The elucidation of its specific mechanism of action will be a critical next step in understanding its full therapeutic potential and in guiding future synthetic and medicinal chemistry efforts to develop analogs with improved pharmacological properties. The detailed methodologies provided herein serve as a valuable resource for researchers aiming to work with this promising new antibiotic.

References

- 1. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spirotetronate polyketides - INN [inn.demokritos.gr]

Wychimicin A: A Technical Guide to a Novel Spirotetronate Polyketide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wychimicin A is a recently discovered member of the spirotetronate polyketide class of natural products.[1][2] Isolated from the rare actinomycete Actinocrispum wychmicini MI503-AF4, this molecule has demonstrated potent antibacterial activity, particularly against clinically significant drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][3] Structurally, this compound is characterized by a complex architecture featuring a spiro-fused cyclohexene-tetronate moiety embedded within a 13-membered macrocycle. This macrocycle is further fused to a trans-decalin ring system and glycosylated with a β-D-xylo-hexopyranose sugar, making it a class II spirotetronate.[1][2] The intricate structure and promising biological activity of this compound make it a compelling subject for further investigation in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

Wychimicins A-D are a series of related spirotetronate polyketides isolated from Actinocrispum wychmicini MI503-AF4.[1] The core structure of these compounds is a macrocyclic 13-membered ring that incorporates a trans-decalin and a β-D-xylo-hexopyranose moiety linked via an O-glycosidic bond.[1] The absolute stereochemistry of the spirocarbon (C-25) has been determined as R.[1]

Physicochemical Properties of Wychimicins:

| Compound | Molecular Formula | UV λmax (nm) in acidic MeOH | UV λmax (nm) in alkaline MeOH |

| This compound | C₄₇H₆₀ClNO₁₁ | 281-283 | 317-327 |

| Wychimicin B | C₄₇H₆₁ClNO₁₁ | 281-283 | 317-327 |

| Wychimicin C | C₄₆H₅₈ClNO₁₁ | 281-283 | 317-327 |

| Wychimicin D | C₄₆H₅₉NO₁₁ | 281-283 | 317-327 |

Data sourced from Kimura T, et al. J Antibiot (Tokyo). 2022.[1]

Biological Activity

This compound and its analogues have shown significant antibacterial activity against a panel of Gram-positive bacteria, including drug-resistant strains. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method.[1]

Antimicrobial Activities of Wychimicins (MIC in µg/mL):

| Test Organism | This compound | Wychimicin B | Wychimicin C | Wychimicin D |

| Staphylococcus aureus FDA209P | 0.125 | 0.25 | 0.125 | 0.5 |

| S. aureus Smith | 0.25 | 0.5 | 0.25 | 2 |

| S. aureus MS9610 (MRSA) | 0.25 | 0.5 | 0.5 | 2 |

| S. aureus MRSA No.5 (MRSA) | 0.25 | 0.5 | 0.25 | 2 |

| Enterococcus faecalis NCTC8213 | 0.125 | 0.25 | 0.125 | 0.5 |

| E. faecium ATCC8043 | 0.125 | 0.25 | 0.125 | 0.5 |

| E. faecium VRE No.1 (VRE) | 0.25 | 0.5 | 0.25 | 1 |

| E. faecium VRE No.10 (VRE) | 0.25 | 0.5 | 0.25 | 1 |

| Bacillus subtilis ATCC6633 | 0.06 | 0.125 | 0.06 | 0.25 |

| Micrococcus luteus PCI1001 | <0.015 | 0.03 | <0.015 | 0.06 |

| Escherichia coli NIHJ | >128 | >128 | >128 | >128 |

| Pseudomonas aeruginosa ATCC27853 | >128 | >128 | >128 | >128 |

Data sourced from Kimura T, et al. J Antibiot (Tokyo). 2022.[1]

Experimental Protocols

The following protocols are based on the methods described by Kimura et al. in the primary literature detailing the discovery of Wychimicins.[1]

Fermentation of Actinocrispum wychmicini MI503-AF4

-

Seed Culture: A slant culture of A. wychmicini MI503-AF4 is inoculated into a 500 mL baffled Erlenmeyer flask containing 110 mL of a seed medium.

-

Seed Medium Composition (w/v): 2% galactose, 2% dextrin, 1% Bacto Soytone, 0.5% corn steep liquor, 1% glycerol, 1.8% Daigo's Artificial Seawater SP, 0.2% (NH₄)₂SO₄, and 0.2% CaCO₃ in deionized water. The pH is adjusted to 7.4 before sterilization.

-

-

Incubation: The seed culture is incubated on a rotary shaker at 200 rpm at 30°C for 7 days.

-

Production Culture: For large-scale production, a 5 L culture is incubated under the same conditions.

Isolation and Purification of this compound

-

Extraction: The mycelial cake is extracted with methanol and ethyl acetate. The fermentation broth is also extracted with ethyl acetate.

-

Silica Gel Chromatography: The combined organic extracts are concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of ethyl acetate:methanol:formic acid (100:0:0, 40:1:0.1, 36:4:0.1, and 40:10:0.125).

-

Sephadex LH-20 Chromatography: The active fractions from the silica gel column are further purified by reversed-phase octadecylsilyl silica gel column chromatography using a Sephadex LH-20 column.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase octadecylsilyl silica gel HPLC to yield pure this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (DEPT135, HMQC, COSY) NMR spectra were acquired to determine the chemical structure and connectivity of the atoms.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis of Wychimicin D was used to determine the absolute stereochemistry of the wychimicin family of compounds.[1]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the purified Wychimicins were determined by the agar dilution method according to standard protocols.

Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway for class II spirotetronate polyketides. This involves the action of a type I polyketide synthase (PKS) and subsequent tailoring enzymes.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Discovery

The discovery and characterization of this compound followed a logical workflow common in natural product drug discovery.

Caption: Experimental workflow for the discovery of this compound.

Conclusion

This compound represents a promising new scaffold in the search for novel antibiotics to combat the growing threat of antimicrobial resistance. Its complex chemical structure and potent activity against multidrug-resistant Gram-positive bacteria highlight the importance of continued exploration of natural products from rare actinomycetes. Further research into the mechanism of action, structure-activity relationships, and total synthesis of this compound and its analogues is warranted to fully explore its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge of this compound, serving as a valuable resource for researchers in the field.

References

The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Wychimicin A in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wychimicin A, a potent spirotetronate polyketide antibiotic, represents a class of natural products with significant therapeutic potential. Produced by the rare actinomycete, Actinocrispum wychmicini MI503-AF4, its complex architecture, featuring a spiro-linked tetronic acid moiety, a trans-decalin ring system, and a deoxysugar, is assembled by a sophisticated enzymatic machinery.[1] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing upon the established principles of spirotetronate biosynthesis in actinomycetes. While the specific gene cluster for this compound has not been publicly detailed, this document outlines the key enzymatic steps, the likely genetic determinants, and the regulatory mechanisms anticipated to govern its production. Furthermore, it presents detailed experimental protocols for the elucidation of such pathways, offering a roadmap for future research and bioengineering efforts aimed at harnessing the full potential of this promising antibiotic.

Introduction to this compound and Spirotetronates

This compound is a member of the spirotetronate family, a class of polyketides characterized by a distinctive spiro-fused bicyclic system derived from a tetronic acid precursor.[1] These natural products are primarily isolated from actinomycetes and exhibit a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural complexity and potent bioactivity of spirotetronates like this compound make their biosynthetic pathways a subject of intense scientific interest, offering opportunities for the discovery of novel enzymes and the generation of new analogues through biosynthetic engineering.

This compound, isolated from Actinocrispum wychmicini, demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its structure comprises a polyketide-derived macrocycle, a spirotetronate core, a decalin ring system, and a glycosidically linked deoxysugar moiety. Understanding its biosynthesis is crucial for ensuring a sustainable supply and for enabling the rational design of derivatives with improved pharmacological properties.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general scheme established for other complex spirotetronate polyketides, such as chlorothricin and maklamicin.[2][3] The pathway can be conceptually divided into four key stages: (1) assembly of the polyketide backbone by a Type I polyketide synthase (PKS); (2) formation of the characteristic spirotetronate moiety; (3) tailoring modifications to the polyketide macrocycle, including the formation of the decalin system; and (4) glycosylation with a deoxysugar.

Polyketide Backbone Assembly

The carbon skeleton of this compound is assembled by a large, multi-modular Type I PKS. Each module of the PKS is responsible for the incorporation and modification of a specific extender unit, typically derived from malonyl-CoA or methylmalonyl-CoA. The sequence and domain organization of the PKS modules dictate the length, branching, and initial redox state of the polyketide chain.

Table 1: Predicted Domains of the this compound Polyketide Synthase (PKS)

| Module | Acyltransferase (AT) Specificity | Ketoreductase (KR) Stereochemistry | Dehydratase (DH) | Enoylreductase (ER) |

| Loading | Acetyl-CoA | - | - | - |

| 1 | Malonyl-CoA | B-type | Present | Absent |

| 2 | Methylmalonyl-CoA | A-type | Present | Present |

| 3 | Malonyl-CoA | C-type | Absent | Absent |

| ... | ... | ... | ... | ... |

| n | Malonyl-CoA | A-type | Present | Absent |

Note: This table presents a hypothetical domain organization based on the known structure of this compound and biosynthetic principles of other spirotetronates. The actual number of modules and specific domain functionalities require experimental verification.

Formation of the Spirotetronate Moiety

A hallmark of spirotetronate biosynthesis is the formation of the tetronic acid ring and its subsequent spirocyclization. This process is initiated by the condensation of the polyketide chain with a three-carbon unit derived from glycerate. A set of conserved enzymes is responsible for this transformation, including a phosphoglycerate mutase, an enolase, a pyruvate kinase, and a dedicated set of enzymes for the formation of the tetronate ring itself.[2] A key step in the formation of the spiro-center is an intramolecular Diels-Alder (IMDA) reaction, which is often catalyzed by a specialized cyclase enzyme.[4]

Caption: Formation of the Spirotetronate Core.

Post-PKS Tailoring Modifications

Following the formation of the spirotetronate core, the macrocycle undergoes a series of tailoring modifications to yield the final structure of this compound. These reactions are catalyzed by a suite of "tailoring" enzymes, including oxidoreductases, methyltransferases, and halogenases. A crucial event in the biosynthesis of this compound is the formation of the trans-decalin ring system, which is also proposed to occur via one or more intramolecular cyclization reactions.

Glycosylation

The final step in the biosynthesis of this compound is the attachment of a deoxysugar moiety. The biosynthesis of this sugar begins with a common precursor, such as glucose-1-phosphate, which is then converted to a nucleotide-activated deoxysugar by a dedicated set of enzymes. A glycosyltransferase then catalyzes the transfer of the deoxysugar to a specific hydroxyl group on the Wychimicin aglycone.

Regulation of this compound Biosynthesis

The production of secondary metabolites in actinomycetes is tightly regulated to coordinate with the physiological state of the organism. The biosynthesis of this compound is likely controlled by a hierarchical regulatory network involving both pathway-specific and global regulators.

-

Pathway-Specific Regulators: The this compound biosynthetic gene cluster is expected to contain one or more genes encoding transcriptional regulators. These regulators, often belonging to families such as SARP (Streptomyces Antibiotic Regulatory Protein), LAL (Large ATP-binding regulators of the LuxR family), or TetR, directly control the expression of the biosynthetic genes in response to specific small-molecule signals.[4]

-

Global Regulators: The production of this compound is also likely influenced by global regulatory networks that respond to nutritional cues, stress signals, and developmental programs.

Caption: Proposed Regulatory Cascade for this compound.

Experimental Protocols for Elucidating the this compound Biosynthetic Pathway

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach combining genomics, molecular biology, and analytical chemistry. Below are detailed protocols for key experiments.

Genome Sequencing and Bioinformatic Analysis of the Biosynthetic Gene Cluster

Objective: To identify and annotate the this compound biosynthetic gene cluster (BGC).

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA will be isolated from a pure culture of Actinocrispum wychmicini MI503-AF4 using a standard phenol-chloroform extraction method or a commercial kit optimized for actinomycetes.

-

Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, contiguous genome assembly.

-

BGC Identification: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The tool will be used to predict the boundaries of the clusters and the functions of the encoded enzymes.

-

Gene Annotation: The genes within the putative this compound BGC will be manually annotated by performing BLASTp searches against public databases (e.g., NCBI GenBank) and comparing the domain architecture of the PKS and other key enzymes to those from known spirotetronate pathways.

Caption: Workflow for Genomic Analysis.

Gene Disruption and Complementation

Objective: To functionally verify the involvement of specific genes in this compound biosynthesis.

Methodology:

-

Construction of Gene Disruption Plasmids: A target gene within the putative this compound BGC will be selected for disruption. A disruption plasmid will be constructed containing two regions of homology flanking the target gene and a selectable antibiotic resistance marker.

-

Protoplast Transformation and Gene Disruption: Protoplasts of A. wychmicini will be prepared and transformed with the gene disruption plasmid. Homologous recombination will lead to the replacement of the target gene with the resistance cassette.

-

Mutant Verification: The successful disruption of the target gene will be confirmed by PCR and Southern blot analysis.

-

Metabolite Analysis: The wild-type and mutant strains will be fermented, and the culture extracts will be analyzed by HPLC and LC-MS to compare their metabolite profiles. The absence of this compound in the mutant strain would confirm the gene's role in its biosynthesis.

-

Complementation: To confirm that the observed phenotype is due to the gene disruption, the mutant will be complemented by introducing a wild-type copy of the gene on an integrative or replicative plasmid. Restoration of this compound production would confirm the gene's function.

Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To produce this compound in a genetically tractable host and to facilitate pathway engineering.

Methodology:

-

Cloning of the BGC: The entire this compound BGC will be cloned from the genomic DNA of A. wychmicini. Due to the large size of PKS gene clusters, this may require techniques such as bacterial artificial chromosome (BAC) cloning or Gibson assembly of multiple overlapping fragments.[5]

-

Transfer to a Heterologous Host: The cloned BGC will be introduced into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus, which are known to be efficient producers of polyketides.

-

Fermentation and Analysis: The heterologous host carrying the this compound BGC will be fermented under optimized conditions. The production of this compound will be confirmed by HPLC and LC-MS analysis of the culture extracts.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and fascinating process that involves a multitude of enzymatic reactions. While the precise details of its assembly line are yet to be fully elucidated, the foundational knowledge of spirotetronate biosynthesis provides a robust framework for its investigation. The experimental approaches outlined in this guide offer a clear path toward the characterization of the this compound biosynthetic gene cluster and the functional analysis of its constituent enzymes.

A thorough understanding of this pathway will not only provide insights into the evolution of antibiotic biosynthesis but will also pave the way for the bioengineering of novel this compound analogues with enhanced therapeutic properties. The heterologous expression of the biosynthetic gene cluster will be a particularly powerful tool, enabling the production of this compound in higher yields and facilitating combinatorial biosynthesis approaches to generate a library of new compounds for drug discovery and development. The continued exploration of the biosynthetic capabilities of rare actinomycetes like Actinocrispum wychmicini promises to be a rich source of novel bioactive molecules for years to come.

References

- 1. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the biosynthetic gene cluster for maklamicin, a spirotetronate-class antibiotic of the endophytic Micromonospora sp. NBRC 110955 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

Physicochemical properties of Wychimicin A (solubility, stability)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Wychimicin A, a novel spirotetronate polyketide antibiotic. Given the limited publicly available data on this compound, this document also presents generalized experimental protocols and expected properties for compounds of this class, offering a framework for laboratory investigation.

Core Physicochemical Properties of this compound

This compound is a member of the spirotetronate family of polyketides, isolated from the rare actinomycete Actinocrispum wychmicini.[1][2] These compounds are noted for their complex macrocyclic structures and potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Table 1: Summary of Known Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Brown solid | [2] |

| Molecular Formula | C₄₇H₆₀ClNO₁₁ | [2] |

| UV Absorption (Acidic Methanol) | 281–283 nm | [2] |

| UV Absorption (Alkaline Conditions) | 317–327 nm | [2] |

Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature, a general solubility profile can be anticipated based on its classification as a spirotetronate polyketide. These molecules are typically large and possess both lipophilic and hydrophilic moieties, leading to solubility in a range of organic solvents.

Table 2: Anticipated Solubility of this compound in Common Laboratory Solvents

| Solvent | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for complex organic molecules. |

| Methanol | Soluble | The presence of polar functional groups suggests solubility. |

| Ethyl Acetate | Soluble | Used in the crystallization of related wychimicins.[2] |

| Water | Sparingly soluble to insoluble | Large, complex organic molecules often have limited aqueous solubility. |

| Hexane | Insoluble | Unlikely to be soluble in non-polar solvents. |

Note: This table represents an educated estimation based on the properties of similar compounds and should be confirmed by experimental analysis.

Stability Characteristics

The stability of this compound is a critical parameter for its potential development as a therapeutic agent. Stability testing for new drug substances is guided by international regulatory standards.[3] These studies typically evaluate the impact of temperature, humidity, pH, and light on the integrity of the compound over time.

Table 3: Representative Stability Testing Protocol for a Novel Antibiotic

| Condition | Parameters | Purpose |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | To establish the re-test period or shelf life under recommended storage conditions. |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | To predict the long-term stability by stressing the compound. |

| Forced Degradation | Acidic, basic, oxidative, photolytic, and thermal stress | To identify potential degradation products and establish the degradation pathways.[3] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound have not been published. However, standardized methods are widely used in the pharmaceutical industry for the characterization of new chemical entities.

Protocol for Determining Thermodynamic Solubility

This protocol outlines a method for quantifying the solubility of a compound in various solvents.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, methanol, water) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol for Assessing pH-Dependent Stability

This protocol describes a method to evaluate the stability of a compound across a range of pH values.

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 7.4, 9).

-

Sample Preparation: Dissolve this compound in each buffer to a known initial concentration.

-

Incubation: Store the solutions at a constant temperature (e.g., 37°C) and protect them from light.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the concentration of the remaining this compound in each sample by a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate constant.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel antibiotic compound like this compound.

Caption: Workflow for Physicochemical Profiling.

Conclusion

This compound represents a promising new antibiotic with potent activity against resistant bacteria. While specific physicochemical data remains limited, this guide provides a foundational understanding of its properties based on its chemical class. The outlined experimental protocols offer a starting point for researchers to conduct detailed investigations into the solubility and stability of this compound, which are essential for its further development as a potential therapeutic agent. The successful characterization of these properties will be a critical step in translating this natural product into a clinical candidate.

References

An In-depth Technical Guide to Wychimicin A and Related Spirotetronates

This technical guide provides a comprehensive literature review of this compound and the broader family of spirotetronate natural products. It covers their classification, biosynthesis, mechanism of action, and the chemical strategies developed for their synthesis. The document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual diagrams to facilitate understanding and further research in this promising area of antibiotic drug discovery.

Introduction to Spirotetronates

Spirotetronates are a significant class of polyketide natural products, primarily isolated from actinomycetes.[1] Since the discovery of the first member, chlorothricin, in 1969, over 70 macrocyclic spirotetronates have been identified.[2][3] These compounds are distinguished by a unique structural motif: a tetronic acid moiety spiro-linked to a cyclohexene or cyclohexane ring, which is often embedded within a macrocycle.[2][4][5] Spirotetronates exhibit a wide range of potent biological activities, including antibacterial, antitumor, and antiviral properties, making them highly promising leads for drug discovery.[1][3]

The family's importance is highlighted by members like abyssomicin C, the first natural product inhibitor of the para-aminobenzoic acid (pABA) biosynthesis pathway, and tetrocarcin A, which shows significant promise against various lymphomas and solid tumors.[2][4] Recently, the discovery of Wychimicins, a new class of spirotetronates with strong activity against methicillin-resistant Staphylococcus aureus (MRSA), has reinvigorated interest in this structural family.[6][7]

Classification of Spirotetronates

Based on their structural and biosynthetic origins, spirotetronates are broadly divided into two major classes.[2][8]

-

Class I Spirotetronates : These compounds feature a spirotetronate core typically fused to a macrocycle of varying size. A representative and extensively studied example is Abyssomicin C .[2]

-

Class II Spirotetronates : In addition to the core spirotetronate macrocycle, this class is characterized by the presence of a trans-decalin ring system and is often decorated with one or more deoxy oligosaccharide chains.[2][3][8] Chlorothricin , Tetrocarcin A , and the newly discovered Wychimicins belong to this class.[2][6] The carbohydrate moieties are often crucial for their antibiotic activity.[2]

Biosynthesis

The biosynthesis of spirotetronates is a complex process originating from the type I polyketide synthase (PKS) pathway.[4] The core framework is assembled through the condensation of simple carboxylic acid units.[4][9]

The general pathway involves:

-

Polyketide Chain Assembly : The process starts with the iterative elongation of a polyketide chain by a type I PKS, using acetyl-CoA and/or propanoyl-CoA as building blocks.[2]

-

Tetronic Acid Formation : The chain elongation is terminated by the incorporation of a glyceryl unit, which, after condensation and lactonization, forms the characteristic tetronic acid ring.[2][4]

-

Spirocyclization via Intramolecular Diels-Alder (IMDA) Reaction : The defining spirocyclic core is constructed via a key intramolecular [4+2] cycloaddition (Diels-Alder reaction).[10] In Class II spirotetronates, an initial IMDA reaction forms the decalin moiety before the tetronate ring is formed.[3][4] This crucial cyclization is often catalyzed by specialized enzymes known as Diels-Alderases (e.g., AbyU in abyssomicin biosynthesis), which control the stereochemical outcome of the reaction.[10][11]

This compound: A Novel Class II Spirotetronate

Discovery and Structure

Wychimicins A, B, C, and D were recently isolated from the culture broth of a rare actinomycete, Actinocrispum wychmicini MI503-A4, during a screening program for new anti-MRSA antibiotics.[12] Structurally, they are 13-membered macrocyclic spirotetronates featuring a trans-decalin system. A key feature is a β-D-xylo-hexopyranose moiety attached via an O-glycosidic linkage. The structures of the four analogues differ slightly, primarily in the chlorination pattern of a benzoic acid moiety and the oxidation state of the macrocycle.[6]

Biological Activity

All four Wychimicin compounds demonstrated excellent antimicrobial activity against a panel of Gram-positive bacteria, including clinically relevant MRSA and vancomycin-resistant Enterococcus (VRE) strains. Wychimicins A and C, which possess a chlorine atom on the benzoic acid moiety, generally exhibited stronger antibacterial activity than their non-chlorinated counterparts, suggesting this feature is important for potency.

Mechanism of Action

While the precise molecular target of this compound has not yet been reported, studies on related spirotetronates provide significant insights into potential mechanisms.

Inhibition of Folate Biosynthesis (Abyssomicin C)

The mechanism of action for abyssomicin C is well-elucidated. It acts as a potent inhibitor of the enzyme 4-amino-4-deoxychorismate (ADC) synthase (PabB), which is essential for the biosynthesis of p-aminobenzoic acid (pABA), a precursor for folate synthesis.[4][8] This pathway is critical for bacteria but absent in humans, making it an excellent target for selective toxicity.[4] Atrop-abyssomicin C forms a covalent bond with a cysteine residue (Cys-263) in the active site of PabB, irreversibly inactivating the enzyme.[4]

Other Biological Activities

Beyond antibacterial effects, various spirotetronates have been reported to possess antitumor and antiviral activities.[2][8] For instance, versipelostatin induces selective cytotoxicity in tumor cells under glucose-deprived conditions.[3] The structural complexity and diverse functionalities within the spirotetronate family suggest they may interact with multiple cellular targets.

Chemical Synthesis

The structural complexity of spirotetronates, particularly the densely functionalized macrocycle and stereochemically rich core, makes their total synthesis a formidable challenge.[1] No total synthesis of a Class II spirotetronate has been reported to date, though the aglycones (the non-sugar portions) of compounds like chlorothricolide and tetronolide have been successfully synthesized.[2]

Synthetic strategies frequently employ a biomimetic approach, using an intramolecular Diels-Alder (IMDA) reaction to construct the key spirocyclic or decalin systems.[1][2][5] Other critical reactions utilized in the synthesis of spirotetronate fragments and related macrocycles include:

-

Ring-Closing Metathesis (RCM) : To form the large macrocyclic ring.[4][5]

-

Julia-Kociénski Olefination : To construct specific double bonds within the macrocycle.[13]

-

Prins-type Cyclization : To assemble key heterocyclic fragments.[4]

Quantitative Data Summary

The following tables summarize the reported biological activities for Wychimicins and other selected spirotetronates.

Table 1: Antimicrobial Activity of Wychimicins (A-D) Minimum Inhibitory Concentration (MIC) in µg/mL. Data sourced from Kimura T, et al. (2022).[6]

| Organism | Strain | This compound | Wychimicin B | Wychimicin C | Wychimicin D |

| S. aureus | Smith | 0.125 | 1 | 0.125 | 1 |

| S. aureus (MRSA) | N315 | 0.25 | 2 | 0.25 | 2 |

| S. aureus (MRSA) | 5836 | 0.25 | 2 | 0.25 | 2 |

| E. faecalis | ATCC 29212 | 0.125 | 0.5 | 0.125 | 0.5 |

| E. faecium (VRE) | NCTC 12202 | 0.25 | 1 | 0.125 | 1 |

Table 2: Biological Activity of Representative Spirotetronates

| Compound | Activity Type | Target Organism/Cell Line | Potency (IC₅₀ / MIC) | Reference |

| This compound | Antibacterial (MRSA) | S. aureus | 0.125 - 0.5 µg/mL (IC₅₀) | [14] |

| This compound | Antibacterial (VRE) | E. faecalis/faecium | 0.125 - 0.25 µg/mL (IC₅₀) | [14] |

| Abyssomicin C | Antibacterial | S. aureus | Active | [15] |

| Abyssomicin C | Antibacterial | M. tuberculosis | Active | [15] |

| Lobophorin F | Antibacterial | B. thuringiensis, S. aureus | 2 - 8 µg/mL (MIC) | [15] |

| Lobophorin F | Cytotoxicity | 3 Cancer Cell Lines | 2.9 - 6.8 µM (IC₅₀) | [15] |

| RK-682 | Enzyme Inhibition | Tyrosine Phosphatases | ~1 µM (IC₅₀) | [15] |

| RK-682 | Enzyme Inhibition | HIV-I Protease | 84 µM (IC₅₀) | [15] |

Experimental Protocols

Isolation of Wychimicins

This protocol is a generalized summary based on the methods described for the discovery of Wychimicins.[6]

-

Fermentation : Culture Actinocrispum wychmicini strain MI503-AF4 in a suitable production medium under optimal temperature and aeration conditions for several days.

-

Extraction : Centrifuge the culture broth to separate the mycelia from the supernatant. Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate. Combine the organic extracts and concentrate them in vacuo.

-

Preliminary Fractionation : Subject the crude extract to column chromatography on a silica gel or Diaion HP-20 resin, eluting with a stepwise gradient of solvents (e.g., chloroform-methanol or water-acetonitrile) to yield several fractions.

-

Purification : Purify the active fractions using repeated rounds of preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column to isolate the pure Wychimicin compounds.

-

Structure Elucidation : Determine the structures of the isolated compounds using a combination of High-Resolution Mass Spectrometry (HRESI-MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction analysis.

Antimicrobial Susceptibility Testing (Agar Dilution Method)

This method was used to determine the Minimum Inhibitory Concentrations (MICs) of the Wychimicins.[6]

-

Preparation of Plates : Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of the test compound (e.g., this compound) to achieve a range of final concentrations. Include a drug-free control plate.

-

Inoculum Preparation : Grow the test bacterial strains (e.g., S. aureus N315) overnight in a suitable broth. Dilute the culture to a standardized concentration, typically 10⁴ Colony Forming Units (CFU) per spot.

-

Inoculation : Spot the standardized bacterial inoculum onto the surface of each agar plate.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria on the agar surface.

Conclusion and Future Outlook

The spirotetronate family of natural products, now expanded by the discovery of the Wychimicins, continues to be a rich source of structurally novel and biologically potent compounds. This compound's strong activity against multidrug-resistant Gram-positive pathogens underscores the therapeutic potential of this class.[14]

Future research should focus on several key areas:

-

Mechanism of Action : Elucidating the specific molecular target(s) of this compound is critical for understanding its potent antibacterial effect and for guiding future drug development.

-

Total Synthesis : Developing a total synthesis for Wychimicins and other complex Class II spirotetronates is essential for confirming their structure, enabling the production of larger quantities for preclinical studies, and allowing for the creation of novel analogues.[2]

-

Structure-Activity Relationship (SAR) : A synthetic route would facilitate detailed SAR studies to identify the key structural features required for activity and to optimize the scaffold for improved potency and pharmacokinetic properties.

-

Biosynthetic Engineering : A deeper understanding of the biosynthetic pathways could enable the generation of novel spirotetronate derivatives through genetic engineering of the producer strains.[15]

The intricate structures and compelling bioactivities of this compound and its relatives ensure that spirotetronates will remain a central focus of natural product chemistry and antibiotic discovery for the foreseeable future.

References

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective strategies to access spirotetronate natural products [comptes-rendus.academie-sciences.fr]

- 6. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 8. Review on Abyssomicins: Inhibitors of the Chorismate Pathway and Folate Biosynthesis [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Antibiotic origami: selective formation of spirotetronates in abyssomicin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03253E [pubs.rsc.org]

- 11. Antibiotic origami: selective formation of spirotetronates in abyssomicin biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total synthesis of (+)-sorangicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]

Wychimicin A: A Technical Overview of its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wychimicin A is a spirotetronate polyketide antibiotic isolated from the rare actinomycete Actinocrispum wychmicini strain MI503-AF4.[1] As a member of the spirotetronate class of natural products, it joins a family of compounds known for their complex chemical structures and diverse biological activities, including antibacterial and antitumor properties.[2][3] This technical guide provides a detailed analysis of the antibacterial spectrum of this compound, including quantitative data on its activity, the experimental protocols used for its determination, and an overview of the current understanding of its mechanism of action.

Antibacterial Spectrum of Activity

This compound has demonstrated potent activity primarily against Gram-positive bacteria, with notable efficacy against clinically significant drug-resistant strains. The antibacterial spectrum has been primarily characterized through the determination of Minimum Inhibitory Concentration (MIC) values.

Quantitative Data

The following table summarizes the available quantitative data on the antibacterial activity of this compound and its related compounds, Wychimicins B-D. The data is presented as MIC values in micrograms per milliliter (µg/mL).

| Bacterial Strain | This compound (MIC in µg/mL) | Wychimicin B (MIC in µg/mL) | Wychimicin C (MIC in µg/mL) | Wychimicin D (MIC in µg/mL) |

| Staphylococcus aureus Smith | 0.25 | 2 | 0.5 | 4 |

| Staphylococcus aureus 209P | 0.25 | 2 | 0.5 | 4 |

| Staphylococcus aureus 55-1 (MRSA) | 0.5 | 4 | 1 | 8 |

| Staphylococcus aureus 108 (MRSA) | 0.5 | 4 | 1 | 8 |

| Enterococcus faecalis NCTC8213 | 0.125 | 1 | 0.25 | 2 |

| Enterococcus faecium 182 (VRE) | 0.25 | 2 | 0.5 | 4 |

| Bacillus subtilis ATCC6633 | 0.063 | 0.5 | 0.125 | 1 |

| Micrococcus luteus ATCC9341 | 0.016 | 0.125 | 0.031 | 0.25 |

| Escherichia coli NIHJ | >128 | >128 | >128 | >128 |

| Pseudomonas aeruginosa ATCC27853 | >128 | >128 | >128 | >128 |

| Klebsiella pneumoniae ATCC10031 | >128 | >128 | >128 | >128 |

Data sourced from Kimura T, et al. J Antibiot (Tokyo). 2022.

The results indicate that this compound is the most potent among the tested analogues. It exhibits strong inhibitory activity against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) strains, and Enterococcus species, including a vancomycin-resistant (VRE) strain. The activity extends to other Gram-positive bacteria such as Bacillus subtilis and Micrococcus luteus. Notably, this compound and its analogues show no significant activity against the tested Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae) at concentrations up to 128 µg/mL, suggesting a narrow spectrum of activity targeting Gram-positive organisms.

Additional data reports the half-maximal inhibitory concentration (IC50) of this compound to be in the range of 0.125-0.5 μg/mL against methicillin-resistant Staphylococcus aureus and 0.125-0.25 μg/mL against Enterococcus faecalis/faecium.[1]

Experimental Protocols

The primary method used to determine the antibacterial spectrum of this compound is the agar dilution method . This standard technique for antimicrobial susceptibility testing provides a quantitative measure of the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Agar Dilution Method Protocol

-

Preparation of Antimicrobial Stock Solutions: A stock solution of this compound is prepared in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), at a high concentration.

-

Preparation of Agar Plates with Antimicrobial Agent:

-

Mueller-Hinton agar is prepared and sterilized.

-

The molten agar is cooled to approximately 45-50°C.

-

Serial twofold dilutions of the this compound stock solution are prepared.

-

A specific volume of each antimicrobial dilution is added to aliquots of the molten agar to achieve the desired final concentrations.

-

The agar-antimicrobial mixture is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.

-

-

Inoculum Preparation:

-

The bacterial strains to be tested are cultured in a suitable broth medium to achieve a logarithmic growth phase.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum is then diluted to achieve a final concentration for inoculation.

-

-

Inoculation of Agar Plates:

-

A standardized volume of the diluted bacterial suspension (typically resulting in 10⁴ CFU per spot) is inoculated onto the surface of the agar plates containing the different concentrations of this compound.

-

A multipoint inoculator is often used to apply spots of different bacterial cultures onto the same plate.

-

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific bacteria being tested.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Mechanism of Action

The precise mechanism of action of this compound has not yet been fully elucidated. However, as a member of the spirotetronate class of polyketides, its mode of action may be similar to that of other well-characterized members of this family. Some spirotetronates are known to interfere with essential bacterial processes:

-

Inhibition of p-Aminobenzoic Acid (pABA) Biosynthesis: Abyssomicin C, a spirotetronate, is a known inhibitor of the chorismate-utilizing enzyme PabB, which is involved in the folic acid biosynthesis pathway.[2] This pathway is essential for bacterial survival.

-

Inhibition of Macromolecular Synthesis: Other spirotetronates, such as tetrocarcin A, have been shown to inhibit RNA and protein synthesis in Gram-positive bacteria.[4]

Given the potent and specific activity of this compound against Gram-positive bacteria, it is plausible that its target is a cellular process unique to or more accessible in these organisms, such as cell wall biosynthesis or specific metabolic pathways. Further research is required to identify the specific molecular target and signaling pathways affected by this compound.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the agar dilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound is a promising antibacterial agent with potent and selective activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its narrow spectrum of activity suggests a specific mode of action that warrants further investigation. The data presented in this guide provides a comprehensive overview of its antibacterial profile and the methodologies used for its evaluation. Elucidation of its precise mechanism of action will be a critical next step in assessing its potential for further drug development.

References

Methodological & Application

Application Notes and Protocols for Wychimicin A Susceptibility Testing via Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the antimicrobial susceptibility of Wychimicin A using the broth microdilution method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended for research and drug development purposes.

Introduction

This compound is a spirotetronate polyketide antibiotic with potent activity against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1] Accurate and reproducible methods for susceptibility testing are crucial for the continued development and potential clinical application of this compound. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[2] This document outlines the necessary materials, protocols, and quality control measures for performing this compound susceptibility testing.

Mechanism of Action

This compound belongs to the spirotetronate class of polyketides.[1] While the precise mechanism for this compound has not been fully elucidated, other members of this class, such as abyssomicin C, have been shown to inhibit bacterial growth by targeting the para-aminobenzoic acid (pABA) biosynthesis pathway.[3][4] This pathway is essential for the synthesis of folic acid in many bacteria, a crucial component for DNA synthesis and repair. By inhibiting this pathway, spirotetronates disrupt bacterial replication. It is hypothesized that this compound may share a similar mechanism of action.

Data Presentation

Quality Control (QC) Ranges

Adherence to CLSI M100 guidelines is essential for ensuring the accuracy and reproducibility of susceptibility testing results. The following tables provide the acceptable MIC ranges for QC strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 against a panel of commonly tested antimicrobial agents. These ranges should be used to validate the testing procedure.

Table 1: CLSI M100 MIC Quality Control Ranges for Staphylococcus aureus ATCC 29213

| Antimicrobial Agent | MIC Range (µg/mL) |

| Ampicillin | 0.25 - 1 |

| Cefazolin | 0.25 - 1 |

| Ciprofloxacin | 0.12 - 0.5 |

| Clindamycin | 0.06 - 0.25 |

| Daptomycin | 0.25 - 1 |

| Erythromycin | 0.25 - 1 |

| Gentamicin | 0.12 - 1 |

| Linezolid | 1 - 4 |

| Oxacillin | 0.12 - 0.5 |

| Penicillin | 0.25 - 2 |

| Tetracycline | 0.5 - 2 |

| Vancomycin | 0.5 - 2 |

Table 2: CLSI M100 MIC Quality Control Ranges for Enterococcus faecalis ATCC 29212

| Antimicrobial Agent | MIC Range (µg/mL) |

| Ampicillin | 0.5 - 2 |

| Ciprofloxacin | 0.25 - 2 |

| Daptomycin | 1 - 4 |

| Gentamicin | 4 - 16 |

| Linezolid | 1 - 4 |

| Penicillin | 1 - 4 |

| Tetracycline | 8 - 32 |

| Vancomycin | 1 - 4 |

Experimental Protocols

Preparation of this compound Stock Solution

Due to the lipophilic nature of many polyketides, this compound may have limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

-

Materials:

-

This compound powder

-

Sterile, high-purity DMSO

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

-

Procedure:

-

Aseptically weigh a precise amount of this compound powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or below.

-

Broth Microdilution Assay Protocol

This protocol is based on the CLSI M07 standard for broth dilution antimicrobial susceptibility tests.

-

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with round or conical bottoms

-

This compound stock solution (in DMSO)

-

Bacterial inoculum (prepared to a 0.5 McFarland standard)

-

Quality control strains (S. aureus ATCC 29213, E. faecalis ATCC 29212)

-

Sterile diluents (e.g., saline or CAMHB)

-

Incubator (35 ± 2°C)

-

Pipettes and sterile tips

-

-

Preparation of Reagents and Inoculum:

-

Prepare CAMHB according to the manufacturer's instructions.

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

-

The final concentration of DMSO in the wells should not exceed 1% to avoid any inhibitory effects on bacterial growth.[5][6]

-

Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

-

Seal the plates with an adhesive seal or place them in a container with a lid to prevent evaporation.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth as compared to the growth control well.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

The MIC values for the QC strains must fall within the acceptable ranges specified in Tables 1 and 2 for the results to be considered valid.

-

References

- 1. Spirotetronate polyketides - INN [inn.demokritos.gr]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. medchemexpress.cn [medchemexpress.cn]

Application Note and Protocol: Mass Spectrometry Analysis of Wychimicin A and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wychimicins are a novel class of spirotetronate polyketide antibiotics isolated from the rare actinomycete Actinocrispum wychmicini.[1][2] These compounds, including Wychimicin A and its analogs B, C, and D, exhibit potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Mass spectrometry (MS) is a crucial analytical technique for the characterization and quantification of these complex natural products.[4][5] This document provides a detailed protocol for the analysis of this compound and its analogs using Liquid Chromatography-Mass Spectrometry (LC-MS), along with data presentation and visualization of analytical workflows.

Quantitative Data Summary

The molecular formulae and key mass spectral data for this compound and its analogs, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), are summarized in the table below.[2]

| Compound | Molecular Formula | Key MS Fragment Ion (m/z) | Implication of Fragment |

| This compound | C₄₇H₆₀ClNO₁₁ | 312.1000 | Presence of chlorinated benzoic acid moiety |

| Wychimicin B | C₄₇H₆₁NO₁₁ | 278.1389 | Dechloro derivative of this compound |

| Wychimicin C | C₄₆H₅₈ClNO₁₁ | 298.0843 | 2"-demethyl derivative of this compound |

| Wychimicin D | C₄₆H₅₉NO₁₁ | Not specified | Not specified |

Experimental Workflow for MS Analysis

The following diagram outlines the general workflow for the mass spectrometry-based analysis of this compound and its analogs, from initial sample preparation to final data interpretation.

Caption: General workflow for this compound analysis.

Structural Relationships of Wychimicin Analogs

The structural differences between this compound and its primary analogs can be visualized as follows, highlighting the specific chemical modifications.

Caption: Structural modifications of Wychimicin analogs.

Detailed Experimental Protocol

This protocol provides a representative method for the analysis of this compound and its analogs by LC-MS.

1. Sample Preparation

-

1.1. Extraction from Culture:

-

Culture Actinocrispum wychmicini strain MI503-AF4 in a suitable broth medium.

-

After incubation, centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant and the mycelium separately with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

-

1.2. Purification:

-

Subject the crude extract to a series of chromatographic steps for purification. This may include silica gel chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC).

-

Monitor fractions using a UV detector, observing for the characteristic absorption maxima of Wychimicins (around 281-283 nm in acidic methanol).[2]

-

Collect the purified fractions containing this compound and its analogs.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

2.1. Instrumentation:

-

2.2. Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating these relatively non-polar compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

2.3. Mass Spectrometry Conditions (HRESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., Nitrogen at 600 L/hr and 350 °C).

-

Mass Range: m/z 150-1500.

-

Data Acquisition: Full scan mode for initial analysis.

-

3. Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

-

3.1. Fragmentation:

-

Perform MS/MS analysis on the precursor ions corresponding to this compound and its analogs.

-

Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) for fragmentation.[7]

-

Optimize collision energy to obtain informative fragment ions.

-

-

3.2. Data Analysis:

-

Analyze the fragmentation patterns to confirm the structural moieties of the molecules. For example, the fragment at m/z 312.1000 in this compound corresponds to the chlorinated 2-hydroxy-3,6-dimethylbenzoic acid portion of the molecule.[2]

-

Compare the fragmentation patterns of the analogs to elucidate their structural differences from this compound.

-

4. Data Processing and Interpretation

-

4.1. Dereplication:

-

4.2. Structure Elucidation:

-

4.3. Quantitative Analysis:

-

For quantitative measurements, a triple quadrupole mass spectrometer can be used in Multiple Reaction Monitoring (MRM) mode for higher sensitivity and selectivity.[6]

-

Develop a calibration curve using a purified standard of the Wychimicin of interest.

-

This allows for the determination of the concentration of these compounds in various samples, such as fermentation broths or biological matrices.

-

Conclusion

The protocols and data presented here provide a comprehensive guide for the mass spectrometry-based analysis of this compound and its analogs. The use of high-resolution LC-MS/MS is essential for the accurate identification, structural elucidation, and quantification of these complex and medically important natural products. These methods are fundamental for researchers in natural product discovery, medicinal chemistry, and drug development.

References

- 1. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. books.rsc.org [books.rsc.org]

- 5. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Metabolic Comparison and Molecular Networking of Antimicrobials in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of the Absolute Configuration of Wychimicin A via X-ray Crystallography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wychimicin A is a member of the wychimicins, a novel class of spirotetronate polyketides isolated from the rare actinomycete Actinocrispum wychmicini[1]. These natural products have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. A thorough understanding of the three-dimensional structure, including the absolute stereochemistry, is paramount for any future drug development efforts, such as structure-activity relationship (SAR) studies and mechanism of action investigations. This document outlines the application of single-crystal X-ray crystallography to elucidate the absolute configuration of this compound by analogy to its congener, Wychimicin D.

Data Presentation

Physicochemical Properties of Wychimicins

| Compound | Molecular Formula |

| This compound | C₄₇H₆₀ClNO₁₁ |

| Wychimicin B | C₄₇H₆₁ClNO₁₁ |

| Wychimicin C | C₄₆H₅₈ClNO₁₁ |

| Wychimicin D | C₄₆H₅₉NO₁₁ |

Table 1: Molecular formulae of this compound-D as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and NMR spectroscopy.[1]

Antimicrobial Activity of Wychimicins

The minimum inhibitory concentrations (MICs) of the wychimicins were determined using the agar dilution method, showcasing their potent activity against various Gram-positive bacteria.

| Organism | This compound (µg/mL) | Wychimicin B (µg/mL) | Wychimicin C (µg/mL) | Wychimicin D (µg/mL) |

| S. aureus Smith | 0.25 | 2 | 0.25 | 2 |

| S. aureus (MRSA) 1 | 0.5 | 4 | 0.5 | 4 |

| S. aureus (MRSA) 2 | 0.25 | 2 | 0.25 | 2 |

| E. faecalis ATCC 29212 | 0.125 | 1 | 0.125 | 1 |

| E. faecium (VRE) 1 | 0.25 | 2 | 0.25 | 2 |

| E. faecium (VRE) 2 | 0.25 | 2 | 0.25 | 2 |

Table 2: Minimum Inhibitory Concentrations (MIC) of Wychimicins against a panel of Gram-positive bacteria, including resistant strains.[1]

Crystallographic Data for Wychimicin D

The absolute configuration of the wychimicin class of compounds was established through a single-crystal X-ray diffraction study of Wychimicin D. The Flack parameter was crucial in this determination.

| Parameter | Value |

| Compound | Wychimicin D |

| Flack Parameter | 0.10 (11) |

| Determined Absolute Configuration | 4S, 5R, 6S, 8S, 9R, 10S, 13R, 17R, 20S, 23S, 25R, 1'R, 3'S, 4'S, 5'R |

Table 3: Key crystallographic data for Wychimicin D leading to the determination of its absolute configuration.[1]

Experimental Protocols

Isolation and Purification of Wychimicins

A detailed protocol for the isolation of the wychimicins from the culture broth of Actinocrispum wychmicini strain MI503-AF4 would typically involve a series of chromatographic steps. While the specific details are proprietary to the discovering laboratory, a general workflow would include:

-

Fermentation: Culturing of A. wychmicini in a suitable broth medium to promote the production of secondary metabolites.

-

Extraction: Extraction of the whole culture broth with an organic solvent such as ethyl acetate or butanol to partition the desired compounds from the aqueous phase.

-

Preliminary Separation: The crude extract is subjected to column chromatography (e.g., silica gel or ODS) to separate fractions based on polarity.

-

Final Purification: Fractions containing the wychimicins are further purified using repeated rounds of reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compounds (Wychimicins A-D).

Single-Crystal X-ray Diffraction of Wychimicin D

The following protocol is a generalized procedure based on standard techniques for small molecule X-ray crystallography, incorporating the specific details available for Wychimicin D.

1. Crystallization:

-

Single crystals of Wychimicin D were successfully obtained from a solution of ethyl acetate and methanol[1].

-

Protocol:

-

Dissolve a small amount of purified Wychimicin D in a minimal amount of ethyl acetate.

-

Slowly add methanol as an anti-solvent until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further slow evaporation or cooling to promote crystal growth.

-

Suitable single crystals are selected for X-ray diffraction analysis.

-

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-